Positional Isomer Boiling Point and Density Differentiation: 1,1,6,7- vs. 1,1,4,7-Tetramethylindane
The predicted boiling point of 1,1,6,7-tetramethylindane (234.4 ± 35.0 °C) is substantially lower than that of its closest positional isomer, 1,1,4,7-tetramethylindane (CAS 1078-04-2; estimated boiling point ~265.3 °C) [1]. This difference of approximately 31 °C arises from the altered symmetry and molecular packing dictated by the 6,7- vs. 4,7-substitution pattern and provides a sufficient thermodynamic margin for fractional distillation-based separation or GC-resolved identification of isomer mixtures [2]. The density of 1,1,6,7-tetramethylindane (0.919 g/cm³ predicted) is also measurably lower than that of 1,1,4,7-tetramethylindane (0.934 g/cm³ estimated), consistent with reduced molecular packing efficiency in the 6,7-isomer [1].
| Evidence Dimension | Boiling point / Density (predicted/calculated values) |
|---|---|
| Target Compound Data | BP: 234.4 ± 35.0 °C (Predicted); Density: 0.919 ± 0.06 g/cm³ (Predicted) |
| Comparator Or Baseline | 1,1,4,7-Tetramethylindane (CAS 1078-04-2): BP ~265.3 °C (estimate); Density: 0.934 g/cm³ (estimate) |
| Quantified Difference | ΔBP ≈ 31 °C; ΔDensity ≈ 0.015 g/cm³ |
| Conditions | Calculated/predicted values from ChemicalBook and ChemBlink databases; 1,1,4,7-isomer data from BaseChem/MolAid compilations |
Why This Matters
A 31 °C boiling point difference enables reliable separation of positional isomers by distillation, which is critical for procurement of isomerically pure starting material destined for regioselective acetylation in musk fragrance synthesis.
- [1] BaseChem. 1,1,4,7-Tetramethylindane (CAS 1078-04-2). Boiling point: 265.28 °C (estimate); Density: 0.9340; LogP: 3.52720. View Source
- [2] Novrocík, J.; Komárek, K.; Poskoc̆il, J. Gas-liquid chromatography of some o-xylene, indane and tetralin derivatives. J. Chromatogr. A, 1976, 124(1), 73–75. DOI: 10.1016/s0021-9673(00)87841-3. View Source
